tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodine and a suitable oxidizing agent.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate
- tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
Uniqueness
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is unique due to its specific bicyclic structure and the presence of the iodomethyl group. This combination of features imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2913159-06-3 |
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Molecular Formula |
C11H18INO3 |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
InChI |
InChI=1S/C11H18INO3/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
QTVPJZDSLCUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)CI |
Origin of Product |
United States |
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